![molecular formula C20H21NO7S B12889973 4-(Benzo[d][1,3]dioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline methanesulfonate CAS No. 61189-95-5](/img/structure/B12889973.png)
4-(Benzo[d][1,3]dioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzo[d][1,3]dioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline methanesulfonate is a complex organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzo[d][1,3]dioxole moiety, which is a common structural motif in many bioactive molecules, and an isoquinoline core, which is often found in alkaloids and other natural products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d][1,3]dioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline methanesulfonate typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the benzo[d][1,3]dioxole moiety through a series of reactions, including cyclization and functional group transformations. The isoquinoline core can be constructed via Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity. Purification steps, including crystallization and chromatography, are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzo[d][1,3]dioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, reduction can produce alcohols, and substitution can introduce various functional groups, enhancing the compound’s chemical diversity.
Wissenschaftliche Forschungsanwendungen
4-(Benzo[d][1,3]dioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline methanesulfonate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural motifs are found in many bioactive molecules, making it a valuable tool for studying biological processes and developing new drugs.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(Benzo[d][1,3]dioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline methanesulfonate involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety can interact with enzymes and receptors, modulating their activity. The isoquinoline core may bind to DNA or proteins, affecting cellular processes. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine: This compound shares the benzo[d][1,3]dioxole moiety but has a different core structure, leading to distinct chemical and biological properties.
1-benzo[1,3]dioxol-5-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate: Another compound with the benzo[d][1,3]dioxole moiety, used in different applications.
Uniqueness
4-(Benzo[d][1,3]dioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline methanesulfonate is unique due to its combination of the benzo[d][1,3]dioxole and isoquinoline structures, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
61189-95-5 |
|---|---|
Molekularformel |
C20H21NO7S |
Molekulargewicht |
419.4 g/mol |
IUPAC-Name |
4-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline;methanesulfonic acid |
InChI |
InChI=1S/C19H17NO4.CH4O3S/c1-21-17-7-14-10-20-9-13(15(14)8-18(17)22-2)5-12-3-4-16-19(6-12)24-11-23-16;1-5(2,3)4/h3-4,6-10H,5,11H2,1-2H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
GDLKKPBIESAWHJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C=NC=C2CC3=CC4=C(C=C3)OCO4)OC.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1h-Pyrrolo[3,2-b]pyridine-6-acetonitrile](/img/structure/B12889892.png)
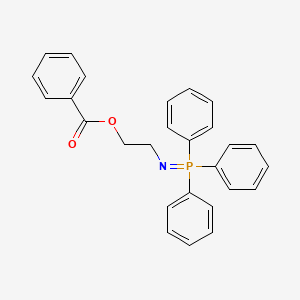
![7-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12889898.png)
![2-((7-Chlorodibenzo[b,d]furan-2-yl)oxy)ethanol](/img/structure/B12889901.png)
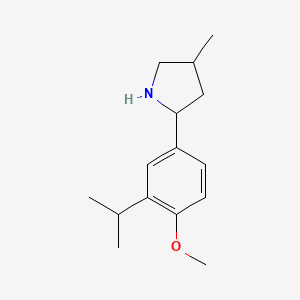


![1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12889945.png)
![3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide](/img/structure/B12889947.png)

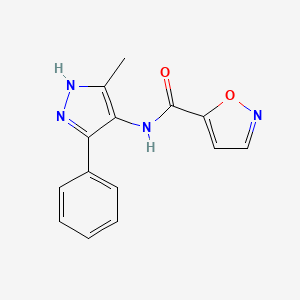
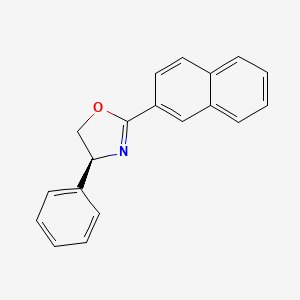
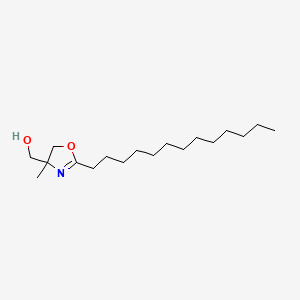
![2-[12-(Dicyclohexylphosphino)-9,10-dihydro-9,10-ethenoanthracen-11-yl]-N,N-dimethylbenzenamine](/img/structure/B12889968.png)
